Cas no 2229370-47-0 ((2,5-difluoro-4-nitrophenyl)methyl(methyl)amine)

(2,5-Difluoro-4-nitrophenyl)methyl(methyl)amine is a fluorinated aromatic amine derivative characterized by its nitro and methylamine functional groups. This compound is of interest in synthetic organic chemistry due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic aromatic substitution and other transformations. The difluoro and nitro groups contribute to its utility as an intermediate in pharmaceuticals, agrochemicals, and materials science. Its structural features enable precise modification for targeted applications, such as drug discovery or advanced polymer synthesis. The compound's stability and well-defined reactivity profile make it a valuable building block for researchers developing novel chemical entities. Proper handling is required due to potential sensitivity to light and moisture.
(2,5-difluoro-4-nitrophenyl)methyl(methyl)amine structure
2229370-47-0 structure
Product name:(2,5-difluoro-4-nitrophenyl)methyl(methyl)amine
CAS No:2229370-47-0
MF:C8H8F2N2O2
Molecular Weight:202.158128738403
CID:6214261
PubChem ID:165758578

(2,5-difluoro-4-nitrophenyl)methyl(methyl)amine 化学的及び物理的性質

名前と識別子

    • (2,5-difluoro-4-nitrophenyl)methyl(methyl)amine
    • 2229370-47-0
    • EN300-1788200
    • [(2,5-difluoro-4-nitrophenyl)methyl](methyl)amine
    • インチ: 1S/C8H8F2N2O2/c1-11-4-5-2-7(10)8(12(13)14)3-6(5)9/h2-3,11H,4H2,1H3
    • InChIKey: RKPAYJILLYQLJD-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(=CC=1CNC)F)[N+](=O)[O-]

計算された属性

  • 精确分子量: 202.05538383g/mol
  • 同位素质量: 202.05538383g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 210
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.8Ų
  • XLogP3: 1.3

(2,5-difluoro-4-nitrophenyl)methyl(methyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1788200-10.0g
[(2,5-difluoro-4-nitrophenyl)methyl](methyl)amine
2229370-47-0
10g
$3131.0 2023-06-02
Enamine
EN300-1788200-0.5g
[(2,5-difluoro-4-nitrophenyl)methyl](methyl)amine
2229370-47-0
0.5g
$699.0 2023-09-19
Enamine
EN300-1788200-0.05g
[(2,5-difluoro-4-nitrophenyl)methyl](methyl)amine
2229370-47-0
0.05g
$612.0 2023-09-19
Enamine
EN300-1788200-2.5g
[(2,5-difluoro-4-nitrophenyl)methyl](methyl)amine
2229370-47-0
2.5g
$1428.0 2023-09-19
Enamine
EN300-1788200-0.25g
[(2,5-difluoro-4-nitrophenyl)methyl](methyl)amine
2229370-47-0
0.25g
$670.0 2023-09-19
Enamine
EN300-1788200-10g
[(2,5-difluoro-4-nitrophenyl)methyl](methyl)amine
2229370-47-0
10g
$3131.0 2023-09-19
Enamine
EN300-1788200-1g
[(2,5-difluoro-4-nitrophenyl)methyl](methyl)amine
2229370-47-0
1g
$728.0 2023-09-19
Enamine
EN300-1788200-5g
[(2,5-difluoro-4-nitrophenyl)methyl](methyl)amine
2229370-47-0
5g
$2110.0 2023-09-19
Enamine
EN300-1788200-1.0g
[(2,5-difluoro-4-nitrophenyl)methyl](methyl)amine
2229370-47-0
1g
$728.0 2023-06-02
Enamine
EN300-1788200-5.0g
[(2,5-difluoro-4-nitrophenyl)methyl](methyl)amine
2229370-47-0
5g
$2110.0 2023-06-02

(2,5-difluoro-4-nitrophenyl)methyl(methyl)amine 関連文献

(2,5-difluoro-4-nitrophenyl)methyl(methyl)amineに関する追加情報

(2,5-Difluoro-4-nitrophenyl)methyl(methyl)amine: A Comprehensive Overview

The compound with CAS No. 2229370-47-0, commonly referred to as (2,5-difluoro-4-nitrophenyl)methyl(methyl)amine, is a highly specialized organic compound with significant applications in various fields of chemistry and material science. This compound is characterized by its unique structure, which combines a substituted phenyl group with an amine functional group. The difluoro and nitro substituents on the phenyl ring contribute to its distinctive chemical properties, making it a valuable compound in research and industrial settings.

Recent studies have highlighted the importance of (2,5-difluoro-4-nitrophenyl)methyl(methyl)amine in the development of advanced materials, particularly in the field of polymer chemistry. Researchers have explored its potential as a building block for constructing high-performance polymers with tailored electronic and mechanical properties. The nitro group on the phenyl ring plays a crucial role in modulating the electronic characteristics of the compound, while the difluoro substitution enhances its stability and reactivity under specific conditions.

One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of biologically active molecules. The methylamine group provides a versatile platform for further functionalization, enabling chemists to design compounds with specific biological activities. Recent advancements in medicinal chemistry have demonstrated that derivatives of (2,5-difluoro-4-nitrophenyl)methyl(methyl)amine can exhibit potent anti-inflammatory and antioxidant properties, making them potential candidates for drug development.

In addition to its role in material science and pharmacology, (2,5-difluoro-4-nitrophenyl)methyl(methyl)amine has also gained attention in catalytic chemistry. Its ability to act as a ligand in transition metal-catalyzed reactions has been extensively studied. Researchers have reported that this compound can significantly enhance the efficiency and selectivity of certain catalytic processes, particularly those involving C-H activation and cross-coupling reactions. This makes it a valuable tool in the synthesis of complex organic molecules.

The synthesis of (2,5-difluoro-4-nitrophenyl)methyl(methyl)amine involves a multi-step process that requires precise control over reaction conditions. Recent breakthroughs in synthetic methodology have enabled chemists to achieve higher yields and better purity levels for this compound. One notable approach involves the use of microwave-assisted synthesis techniques, which have been shown to accelerate reaction rates while minimizing side reactions.

From an environmental perspective, understanding the behavior of (2,5-difluoro-4-nitrophenyl)methyl(methyl)amine in natural systems is crucial for assessing its potential impact on ecosystems. Studies have indicated that this compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a key role in its transformation. However, further research is needed to fully understand its long-term fate and potential risks to aquatic life.

In conclusion, (2,5-difluoro-4-nitrophenyl)methyl(methyl)amine is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers and industry professionals alike. As new discoveries continue to emerge, this compound is expected to play an even more significant role in shaping future advancements in chemistry and related fields.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd